molecular formula C11H11NO4 B2524812 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid CAS No. 26494-42-8

2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid

Cat. No.: B2524812
CAS No.: 26494-42-8
M. Wt: 221.212
InChI Key: YGVBQNIVZKEXFO-UHFFFAOYSA-N
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Description

2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.212. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods: Effective methods for synthesizing derivatives of this compound have been developed, such as the zinc triflate-catalyzed regioselective 1,6-conjugate addition of vinylogous carbamates to p-quinone methides (Peddinti, Dua, & Ghosh, 2021).
  • Synthesis of Novel Compounds: Novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates have been synthesized and tested for biological activity (Hachama, Khodja, Moulay, Boutoumi, Hennig, & Sicker, 2013).

Biological Applications

  • Antibacterial Activity: Some synthesized compounds exhibited notable antibacterial activity against various strains, including E. coli and Staphylococcus aureus (Kadian, Maste, & Bhat, 2012).
  • Antimicrobial and Antioxidant Properties: Benzoxazinyl pyrazolone arylidenes, derived from similar compounds, have been studied for their antimicrobial and antioxidant properties (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

Industrial and Ecological Applications

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods and potential applications. The compound’s ability to undergo various chemical reactions suggests that it could be used as a building block in the synthesis of more complex molecules .

Properties

IUPAC Name

2-(3-oxo-1,4-benzoxazin-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-7(11(14)15)12-8-4-2-3-5-9(8)16-6-10(12)13/h2-5,7H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVBQNIVZKEXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)COC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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